molecular formula C17H13ClN2O4S. 1<br>2Ba<br>C34H24BaCl2N4O8S2 B1669070 Brilliant Red CAS No. 5160-02-1

Brilliant Red

Cat. No.: B1669070
CAS No.: 5160-02-1
M. Wt: 888.9 g/mol
InChI Key: POJOORKDYOPQLS-FFRZOONGSA-L
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Description

Brilliant Red is a synthetic dye belonging to the class of azo compounds, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. These dyes are known for their vivid colors and are widely used in various industries, including textiles, food, and cosmetics. This compound, in particular, is valued for its intense red hue and stability.

Mechanism of Action

Pharmacokinetics

. This suggests that Brilliant Red may have a long half-life and could potentially accumulate in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, the formation of a fluorescent complex between the dye and a biomolecule could potentially alter the biomolecule’s function, leading to changes at the cellular level. Additionally, this compound has been shown to form micro- to nanometer-sized aggregates with chitosan, a process that induces other photophysical changes in the dye .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation efficiency of this compound was found to decrease when the initial concentration of sulfate increased . Moreover, the combined treatment of microwave electrodeless lamp UV photocatalysis and iron carbon micro-electrolysis was applied to degrade this compound, demonstrating that certain environmental conditions can enhance the degradation efficiency .

Biochemical Analysis

Biochemical Properties

Brilliant Red plays a significant role in biochemical reactions, particularly in the biosorption process. It interacts with various enzymes, proteins, and other biomolecules. For instance, in biosorption studies, this compound binds to the residual microbial biomass of Saccharomyces pastorianus immobilized in sodium alginate . This interaction is crucial for the dye’s retention and removal from aqueous solutions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes and intracellular components. The dye can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, this compound can alter the expression of genes involved in stress response and metabolic pathways .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their activity. This binding can inhibit or activate enzymatic reactions, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that the dye can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes and overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The dye can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, in microbial cells, this compound can alter the activity of enzymes involved in the biosorption process, impacting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the dye’s localization and accumulation. The transport and distribution of this compound are crucial for its effectiveness in biochemical applications .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The dye can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the dye’s role in staining and biosorption studies, as it determines its interaction with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brilliant Red is typically synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the formation of the diazonium salt and the subsequent coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through filtration, washing, and drying to obtain the dye in its solid form.

Chemical Reactions Analysis

Types of Reactions: Brilliant Red undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products, depending on the reaction conditions.

    Reduction: The azo group can be reduced to form aromatic amines, which can further react to form other compounds.

    Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used for substitution reactions.

Major Products Formed:

    Oxidation: Products include nitroso compounds and nitro compounds.

    Reduction: Products include aromatic amines.

    Substitution: Various substituted aromatic compounds are formed, depending on the reagents used.

Scientific Research Applications

Brilliant Red has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.

    Biology: Employed in staining techniques for microscopy to highlight specific structures in biological samples.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Comparison with Similar Compounds

    Methyl Red: Another azo dye with similar applications but different color properties.

    Congo Red: Known for its use in staining amyloid proteins in histology.

    Orange G: Used in histological staining and as a pH indicator.

Comparison: Brilliant Red is unique due to its intense red color and stability under various conditions. Compared to Methyl Red and Congo Red, this compound offers better stability and a more vivid color, making it preferable for certain industrial applications. Its versatility in different scientific fields also sets it apart from other azo dyes.

Properties

IUPAC Name

barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate
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InChI

InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2
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InChI Key

POJOORKDYOPQLS-UHFFFAOYSA-L
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Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Ba+2]
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Molecular Formula

Ba(C17H12ClN2O4S)2, C34H24BaCl2N4O8S2
Record name D&C RED 9
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Related CAS

15958-19-7 (Parent)
Record name C.I. Pigment Red 53
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DSSTOX Substance ID

DTXSID3021229
Record name C.I. Pigment Red 53
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Molecular Weight

888.9 g/mol
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Physical Description

D&c red 9 appears as odorless yellowish-red or reddish-orange powder. (NTP, 1992), Dry Powder; Dry Powder, Water or Solvent Wet Solid; NKRA; Other Solid; Pellets or Large Crystals, Red solid; [HSDB] Red powder; [MSDSonline], YELLOW-TO-RED POWDER.
Record name D&C RED 9
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Record name Benzenesulfonic acid, 5-chloro-2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-4-methyl-, barium salt (2:1)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SLIGHTLY SOL IN WATER & ETHANOL; INSOL IN ACETONE & BENZENE, Solubility in water, g/100ml at 20 °C: >0.00013
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Density

1.73 (NTP, 1992) - Denser than water; will sink, 1.66 g/cu cm, 1.66 g/cm³
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Impurities

Analysis of commercial samples of D&C Red No 9 revealed the presence of 11 aromatic azo compounds (subsiduary colours), at levels up to 27 ppm (mg/kg), derived from aromatic impurities in the Red Lake C Amine (2-amino- 4-methyl-5-chlorobenzenesulfonic acid) precursor
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Color/Form

Red powder

CAS No.

5160-02-1
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Melting Point

649 to 653 °F (decomposes) (NTP, 1992), 343-345 °C (decomposes)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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